molecular formula C10H9NO2 B8762662 1-Phenylpyrrolidine-2,3-dione

1-Phenylpyrrolidine-2,3-dione

Cat. No.: B8762662
M. Wt: 175.18 g/mol
InChI Key: LNGRTLCOGHCYMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of the Pyrrolidine-2,3-dione (B1313883) Core in Chemical Research

The pyrrolidine-2,3-dione scaffold is a five-membered nitrogen-containing ring featuring two ketone groups at the 2nd and 3rd positions. This arrangement of atoms confers a unique reactivity and three-dimensional shape that is of great interest to medicinal chemists. nih.gov

The significance of this core structure is multifaceted:

Versatile Synthetic Intermediate : Pyrrolidine-2,3-diones are highly valued as building blocks in organic synthesis. beilstein-journals.orgbohrium.com They can participate in a wide range of chemical reactions, allowing for the construction of diverse and complex heterocyclic systems, including those found in medicinally important alkaloids. researchtrends.netmdpi.com Their reactivity makes them efficient precursors for creating polycyclic pyrrolidinone derivatives. rsc.org

Privileged Scaffold in Medicinal Chemistry : The pyrrolidine (B122466) ring is considered a "privileged scaffold" because its derivatives are known to interact with a wide range of biological targets. tandfonline.comnih.gov The saturated, non-planar nature of the ring allows for a three-dimensional exploration of chemical space, which is advantageous for achieving specific and potent interactions with proteins. nih.gov The 2,3-dione functionality adds specific electronic and steric features that can be fine-tuned.

Bioactive Potential : Compounds containing the pyrrolidine-2,3-dione moiety have been investigated for a broad spectrum of pharmacological activities. beilstein-journals.orgtandfonline.com The structural core is present in various natural products and synthetic molecules that exhibit notable biological effects. researchtrends.netnih.gov This has spurred research into synthesizing new derivatives with the aim of discovering novel therapeutic agents. beilstein-journals.orgbohrium.com For example, derivatives have been studied as potential inhibitors of enzymes like iNOS (inducible nitric oxide synthase), which is relevant for anti-inflammatory drug development. beilstein-journals.orgresearchgate.net

The diverse biological activities associated with the broader class of pyrrolidinone and pyrrolidine-2,3-dione derivatives underscore the importance of this structural core in academic and industrial research.

Table 1: Investigated Biological Activities of Pyrrolidinone & Pyrrolidine-2,3-dione Derivatives

Biological Activity Research Context Citation(s)
Anticonvulsant Development of new treatments for epilepsy and other CNS disorders. nih.govacs.org
Anti-inflammatory Inhibition of biomacromolecules like iNOS and mPGES-1. beilstein-journals.orgd-nb.info
Antitumor / Anticancer Found in antitumor agents and investigated for potential in cancer treatment. researchtrends.netbeilstein-journals.orgtandfonline.com
Antiviral The pyrrolidine moiety is a core structure in some antiviral agents. tandfonline.comnih.gov
Antidiabetic Inhibition of enzymes such as α-glucosidase and α-amylase. tandfonline.comnih.gov
Antimicrobial Activity demonstrated by natural products containing the core structure. nih.gov

Overview of Research Trajectories for 2,3-Dioxopyrrolidine Systems

Academic research on 2,3-dioxopyrrolidine systems is dynamic, focusing primarily on leveraging their unique reactivity to synthesize novel and complex molecular architectures. These efforts can be broadly categorized into the assembly of the core structure itself and its subsequent functionalization or use in more complex reactions. bohrium.com

Key research trajectories include:

Asymmetric Annulation Reactions : A major focus is the use of 2,3-dioxopyrrolidines as precursors in asymmetric annulation (ring-forming) reactions. rsc.orgnih.gov These reactions, often catalyzed by chiral organocatalysts, aim to construct fused and spirocyclic heterocyclic frameworks with high levels of stereocontrol. bohrium.comnih.gov Such complex, three-dimensional structures are highly sought after in drug discovery.

Cycloaddition Reactions : The enone-like character of the 2,3-dioxopyrrolidine ring makes it an excellent participant in cycloaddition reactions, such as [3+2] and [4+2] annulations. bohrium.comnih.gov These reactions provide efficient pathways to build polycyclic systems that incorporate the pyrrolidone motif.

Condensation and Substitution Reactions : Researchers actively explore condensation reactions with various nucleophiles like aldehydes, amines, and hydrazines to modify the core structure. researchtrends.net These modifications can introduce new functional groups and significantly alter the molecule's properties. For instance, reactions with hydrazines can yield hydrazone derivatives, which serve as another layer of intermediates for further synthesis. mdpi.com

Catalyst-Controlled Regioselective Reactions : Recent studies have demonstrated the ability to control the outcome of reactions by carefully selecting the catalyst. For example, in Friedel–Crafts reactions with naphthols, a chiral tertiary amine catalyst can direct the reaction to one position, while a Brønsted or Lewis acid catalyst directs it to another, leading to different polycyclic products from the same starting materials. rsc.org

These research avenues highlight the role of 2,3-dioxopyrrolidines not just as static scaffolds but as dynamic chemical tools for the creation of diverse and potentially bioactive molecules.

Table 2: Summary of Research Trajectories for 2,3-Dioxopyrrolidine Systems

Research Trajectory Description Key Reaction Types Citation(s)
Core Assembly Development of new strategies for the efficient construction of the pyrrolidine-2,3-dione ring itself. Multi-component reactions, cyclization of acyclic precursors. researchtrends.netbohrium.com
Asymmetric Synthesis Creation of chiral, enantioenriched molecules using the 2,3-dioxopyrrolidine scaffold. Asymmetric annulations, organocatalyzed cycloadditions. bohrium.comnih.gov
Fused & Spirocyclic Systems Construction of complex, multi-ring structures containing the pyrrolidinone core. [3+2] & [4+2] cycloadditions, vinylogous Michael additions, intramolecular aldol (B89426) cyclization. bohrium.comrsc.orgnih.gov
Catalyst-Controlled Synthesis Using specific catalysts to control the regioselectivity and stereoselectivity of reactions. Organocatalyzed Friedel–Crafts reactions, amine-catalyzed annulations. rsc.org
Derivative Synthesis Modification of the core via reactions at its functional groups to create libraries of related compounds. Condensation with amines/hydrazines, Michael additions, halogenation. researchtrends.netmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

1-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C10H9NO2/c12-9-6-7-11(10(9)13)8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

LNGRTLCOGHCYMR-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C1=O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 Phenylpyrrolidine 2,3 Dione and Its Derivatives

Primary Synthetic Routes to 2,3-Dioxopyrrolidines

The formation of the 2,3-dioxopyrrolidine ring system can be achieved through several key synthetic strategies. These methods often involve multicomponent reactions that efficiently build the heterocyclic core in a single step.

One established method for synthesizing 1,5-diaryl-2,3-dioxopyrrolidines involves the reaction of Schiff bases with pyruvic acid. researchtrends.net Schiff bases, or imines, are typically formed from the condensation of a primary amine and an aldehyde or ketone. mdpi.comderpharmachemica.com In this synthetic approach, the pre-formed Schiff base undergoes a reaction with pyruvic acid, leading to the formation of the pyrrolidine-2,3-dione (B1313883) ring. For instance, heating 1-ethylimino-2-benzalpropionic acid with dilute hydrochloric acid yields 1,5-diphenyl-2,3-dioxopyrrolidine. researchtrends.net Similarly, 1,4,5-trisubstituted-2,3-dioxopyrrolidines can be obtained by heating derivatives of ethyl pyruvate (B1213749) with Schiff bases. researchtrends.net

A widely utilized and efficient route to 1,5-diaryl-2,3-dioxopyrrolidines is the one-pot, three-component condensation of anilines, pyruvic acid, and benzaldehydes. researchtrends.netresearchgate.net This reaction, typically carried out in a solvent like ethanol (B145695) or acetic acid, brings together the three components to construct the heterocyclic ring in a single step. researchtrends.net The mechanism involves the initial formation of an imine from the aniline (B41778) and benzaldehyde, and an enamine from the aniline and pyruvic acid. These intermediates then undergo a Mannich-type reaction, followed by an intramolecular cyclization to yield the final γ-lactam product. nih.gov This methodology is versatile and has been used to prepare a library of pyrrolidine-2,3-dione derivatives by varying the amine, aldehyde, and pyruvate components. nih.gov

Reactant 1Reactant 2Reactant 3ProductReference
AnilineBenzaldehydePyruvic Acid1,5-Diphenylpyrrolidine-2,3-dione researchtrends.net
Amine (R¹NH₂)Aldehydep-Bromophenyl pyruvateSubstituted Pyrrolidine-2,3-dione nih.gov
Aromatic AminesAldehydesEthyl Pyruvate3-Amino 1,5-dihydro-2H-pyrrol-2-ones nih.gov

The final step in many synthetic routes to pyrrolidine-2,3-diones is an intramolecular cyclization. After the key bonds are formed through reactions like the Mannich reaction, an intermediate is generated that possesses the necessary functional groups for ring closure. nih.gov For example, the condensation of ethyl 2,4-diketoacids with aromatic amines and aldehydes yields an intermediate that exists in equilibrium between keto and enol forms before cyclizing. researchtrends.net

Another pathway involves the reductive cyclization of precursors like o-nitrobenzylidenepyrrolidine-2,3-diones to create fused ring systems such as pyrrolo[3,4-b]quinolines. researchgate.net More complex, diastereoselective syntheses can involve a one-pot, three-component cyclization/allylation followed by a Claisen rearrangement to produce highly functionalized pyrrolidinone products. researchgate.net These varied cyclization strategies highlight the flexibility of synthetic design in accessing the pyrrolidine-2,3-dione core and its derivatives.

Synthesis of Substituted 1-Phenylpyrrolidine-2,3-diones

Further functionalization of the 1-phenylpyrrolidine-2,3-dione (B6264925) core is essential for developing derivatives with specific properties. This can be achieved by either adding nucleophiles to the existing dione (B5365651) structure or by designing syntheses that incorporate desired substituents from the start.

The carbonyl groups of the pyrrolidine-2,3-dione ring are susceptible to nucleophilic attack. Condensation reactions with amine nucleophiles typically occur at the C3-position of the heterocyclic ring, resulting in the formation of a corresponding enamine product. researchgate.net However, reactions can sometimes lead to other products; for instance, the reaction between certain pyrrolidine-2,3-dione derivatives and methylamine (B109427) has been shown to yield 4-(1-Methylamino)ethylidene compounds instead of the expected 3-substituted products. researchgate.net

The presence of other reactive groups on the ring, such as an acyl group at the 4-position, provides additional sites for derivatization. These groups can undergo nucleophilic addition with reagents like hydroxylamine (B1172632) and semicarbazide, allowing for further modification of the scaffold. beilstein-journals.org

Introducing substituents at various positions on the pyrrolidine (B122466) ring is often accomplished by using substituted starting materials in the primary synthesis. For example, 1,4,5-trisubstituted pyrrolidine-2,3-diones can be synthesized from 4-acetyl-3-hydroxy-3-pyrroline-2-one derivatives and aliphatic amines. beilstein-journals.orgjst-ud.vn

A common strategy is the one-pot, three-component reaction, which allows for systematic modification. nih.gov By varying the amine (R¹NH₂), aldehyde, and pyruvate, a wide array of substituents can be incorporated at the N1, C4, and C5 positions of the pyrrolidine-2,3-dione ring. researchtrends.netnih.gov For instance, the condensation of sodium diethyl oxaloacetate with an aldehyde and methylamine affords 5-aryl-4-carbethoxy-1-methyl-2,3-dioxopyrrolidines. researchtrends.netnih.gov This approach enables the generation of libraries of compounds with diverse functionalities for various applications. nih.gov

Starting MaterialReagentsProductReference
4-Acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-oneMethylamine1,4,5-Trisubstituted pyrrolidine-2,3-dione jst-ud.vn
Sodium diethyl oxaloacetateAldehyde, Methylamine5-Aryl-4-carbethoxy-1-methyl-2,3-dioxopyrrolidine researchtrends.netnih.gov
Ethyl 2,4-dioxovalerateAromatic Aldehydes, Aniline4-Acetyl-3-hydroxy-3-pyrroline-2-ones beilstein-journals.org

Optimization and Efficiency in Synthetic Protocols

The synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-dione derivatives has been optimized to improve reaction yields. A key finding is the supe beilstein-journals.orgriority of ethanol over glacial acetic acid as a solvent, which leads to a significant increase in the yield of the desired products. For the synthesis of subs beilstein-journals.orgtituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones, a precursor to the target diones, optimization of the reactant ratios was found to be crucial. The highest yield (80%) f beilstein-journals.orgor product 4a was achieved when the concentration of the aromatic aldehyde was increased to 0.75 M, while keeping the concentrations of aniline and ethyl 2,4-dioxovalerate at 0.5 M. This indicates that a rea beilstein-journals.orgctant ratio of 1.5:1:1 (aromatic aldehyde:aniline:ethyl 2,4-dioxovalerate) is optimal for this three-component reaction.

EntryAldehyde (1a) beilstein-journals.orgConc. (M)Aniline (2) Conc. (M)Ethyl 2,4-dioxovalerate (3) Conc. (M)Yield (%) of 4a
10.50.50.570
20.750.50.580
30.50.750.567
40.50.50.7572

Multicomponent Reactions for Constructing Complex Pyrrolidine-2,3-dione Architectures

Multicomponent reactions (MCRs) are highly efficient for building complex molecular structures in a single step. A one-pot, three-componen chapman.edut reaction protocol has been successfully employed for the synthesis of various pyrrolidine-2,3-dione derivatives. This method involves the nih.govreaction of an amine (R¹NH₂) and an aldehyde in dry dioxane, followed by the addition of p-bromophenyl pyruvate and acetic acid. This approach has been in nih.govstrumental in creating a focused library of pyrrolidine-2,3-dione analogs for biological screening.

1,3-Dipolarnih.govCycloaddition Reactions with Activated Alkenes and Dipolarophiles

The 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for constructing the pyrrolidine scaffold, which is a core motif in many biologically active compounds. This reaction allows for nih.govthe generation of multiple stereocenters in a single, highly regio- and stereocontrolled step. Azomethine ylides, genera nih.govted in situ from the condensation of α-amino acids with carbonyl compounds, react with various activated alkenes and dipolarophiles to yield highly functionalized pyrrolidine derivatives. The versatility of this r chapman.eduresearchgate.neteaction is demonstrated by its application in the synthesis of spiro-compounds, including spirooxindoles. The reaction tolerates a nih.govwide range of substituents on both the azomethine ylide and the dipolarophile, leading to a diverse array of complex polycyclic products.

Stereoselectnih.govive Synthesis of Spiropyrrolidines and Dispiropyrrolidines

The stereoselective synthesis of complex spiro-heterocycles, such as spiropyrrolidines and dispiropyrrolidines, can be achieved with high control through three-component 1,3-dipolar cycloaddition reactions. For instance, the reactio semanticscholar.orgn of substituted isatin (B1672199) derivatives with L-proline generates azomethine ylides, which then react with chalcones based on a thiochromene scaffold to afford spiro-compounds in a completely regio- and stereo-selective manner. This one-pot process prov semanticscholar.orgides a straightforward route to structurally complex and biologically relevant spiro-heterocycles in good yields. The synthesis of succinim semanticscholar.orgide-substituted dispiropyrrolidine derivatives has also been reported through a one-pot [3+2]-cycloaddition of (E)-3-arylidene-1-phenyl-succinimides, cyclic 1,2-diketones (like isatin), and α-amino acids, demonstrating high regio- and diastereoselectivity under mild conditions.

Reactivity andresearchgate.netFurther Chemical Transformations of the this compound Scaffold

Thermal Decomposition Pathways

The thermal stability and decomposition pathways of heterocyclic compounds are crucial for understanding their reactivity. For instance, the thermal analysis of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline, a related heterocyclic system, revealed a multi-step decomposition process. The initial decomposition mdpi.com occurs at 190.7 °C, leading to the formation of (E)-3,3,3-trichloro-1-nitroprop-1-ene and diphenyldiazomethane. The diphenyldiazomethane mdpi.comsubsequently decomposes at 217.9 °C. This type of analysis pro mdpi.comvides insight into the potential thermal reactivity of the this compound scaffold.

Michael-Type Condensation Reactions of Active Methylene (B1212753) Compounds

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the addition wikipedia.orgof a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). 4-Arylmethylenepyrrolidin wikipedia.orgmasterorganicchemistry.come-2,3-diones can act as Michael acceptors, reacting with active methylene compounds. For example, they condense with ethyl β-aminocrotonoate or 4-aminopent-3-en-2-one (B1295262) to form adducts that can be subsequently dehydrogenated to yield pyrrolo[3,4-b]pyridines. Similarly, the reaction o researchgate.netf 1,5-diaryl-2,3-dioxopyrrolidine derivatives with α-cyanocinnamonitriles and ethyl α-cyanocinnamates in the presence of sodium ethoxide leads to the formation of 4H-pyrano[2,3-c]pyrrole derivatives. When these pyrrolidinedio researchgate.netnes react with malononitrile (B47326) or ethyl cyanoacetate (B8463686) under the same conditions, isoindole derivatives are formed, and with cyanoacetamide, pyrrolo[3,4-b]pyridine derivatives are obtained.

Michael DonorMichae researchgate.netl AcceptorBase/CatalystProduct
Ethyl β-aminocrotonoate4-Arylmethylenepyrrolidine-2,3-dioneNot specifiedPyrrolo[3,4-b]pyridine precursor
α-Cyanocinnamonitriles1,5-Diaryl-2,3-dioxopyrrolidineSodium ethoxide4H-Pyrano[2,3-c]pyrrole
Malononitrile1,5-Diaryl-2,3-dioxopyrrolidineSodium ethoxideIsoindole
Cyanoacetamide1,5-Diaryl-2,3-dioxopyrrolidineSodium ethoxidePyrrolo[3,4-b]pyridine

Reductive Amination Strategies for N-Aryl Cyclic Amine Formation

The reduction of the dicarbonyl functionality within the this compound core is a direct pathway to N-aryl substituted pyrrolidine derivatives. While direct, one-pot reductive amination of this compound itself is not extensively documented, the reactivity of analogous N-substituted succinimides provides a strong precedent for such transformations. The reduction of both carbonyl groups would lead to the formation of 1-phenylpyrrolidine.

Commonly employed reducing agents for the conversion of amides and lactams to amines include powerful hydride reagents such as lithium aluminum hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.comadichemistry.comchemistrysteps.com The mechanism for the reduction of a lactam, such as the amide carbonyl at the 2-position of this compound, by LiAlH₄ involves the nucleophilic attack of a hydride ion on the carbonyl carbon. This is followed by the formation of a tetrahedral intermediate, which then, through a series of steps involving the aluminum species, leads to the reduction of the carbonyl to a methylene group. Given that LiAlH₄ is a potent reducing agent, it is expected to reduce both the amide and the ketone carbonyls of this compound. masterorganicchemistry.comadichemistry.comchemistrysteps.com

The proposed reaction would proceed as follows:

Initial Hydride Attack: A hydride ion from LiAlH₄ attacks one of the carbonyl carbons (likely the more electrophilic ketone at C3), forming an alkoxide intermediate.

Second Hydride Attack: A second equivalent of hydride attacks the remaining carbonyl group (the amide at C2).

Work-up: Subsequent aqueous work-up protonates the intermediate alkoxides to yield the corresponding diol, which would be further reduced to the fully saturated 1-phenylpyrrolidine.

A plausible reaction scheme for the complete reduction is depicted below:

Table 1: Plausible Reductive Amination of this compound

ReactantReagentProduct
This compound1. LiAlH₄, THF2. H₂O1-Phenylpyrrolidine

Catalytic hydrogenation is another powerful method for the reduction of carbonyl groups. While often associated with milder conditions, the complete reduction of both carbonyls in this compound would likely require high-pressure hydrogenation and a robust catalyst, such as Raney Nickel or a ruthenium-based catalyst.

Transformations Leading to Fused Heterocyclic Systems (e.g., Pyrazoles, Pyrimidines)

The dicarbonyl functionality of this compound serves as a key synthon for the construction of fused heterocyclic rings through condensation reactions with binucleophiles.

Synthesis of Fused Pyrazoles:

The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) is a classic and reliable method for the synthesis of pyrazoles. In the case of this compound, the adjacent carbonyl groups at the 2- and 3-positions are ideally situated for condensation with hydrazine hydrate (B1144303) to form a fused pyrazole (B372694) ring system. This reaction is expected to yield a pyrazolo[3,4-b]pyrrol-3(2H)-one derivative.

A study on the reaction of 2,3-dihydro-1H-pyrrole-2,3-diones with hydrazine hydrate demonstrated the formation of pyrazole-3-carboxamide derivatives. researchgate.net This suggests that the reaction likely proceeds through initial nucleophilic attack of hydrazine at the C3-ketone, followed by intramolecular cyclization and dehydration.

The proposed reaction is as follows:

Table 2: Synthesis of Fused Pyrazole from this compound

ReactantReagentProduct
This compoundHydrazine hydrate (N₂H₄·H₂O), Ethanol, Reflux1-Phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyrrol-3(2H)-one

Synthesis of Fused Pyrimidines:

The construction of a fused pyrimidine (B1678525) ring onto the pyrrolidine-2,3-dione scaffold can be envisioned through condensation with amidines or related reagents. nih.govnih.gov A common strategy for pyrimidine synthesis involves the reaction of a 1,3-dielectrophile with a compound containing an N-C-N fragment, such as guanidine (B92328) or acetamidine.

While a direct, one-pot reaction of this compound with an amidine to form a fused pyrimidine is not explicitly reported, a plausible synthetic route could involve a two-step process. First, a condensation reaction between this compound and a suitable active methylene compound could generate an α,β-unsaturated carbonyl system. This intermediate could then undergo a subsequent cyclocondensation with an amidine to furnish the fused pyrimidine ring.

For example, a Knoevenagel condensation of this compound with malononitrile, followed by reaction with guanidine, could potentially lead to a pyrimido[4,5-b]pyrrolidine derivative.

Organophotoredox-Catalyzed Reactions and Functionalization

Organophotoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.govcolumbia.eduresearchgate.netbeilstein-journals.org The this compound molecule possesses several sites that could be susceptible to functionalization through photoredox-catalyzed radical pathways.

The N-phenyl group and the α-protons to the carbonyl groups are potential sites for C-H functionalization. In particular, the α-amino C-H bonds on the pyrrolidine ring are known to be susceptible to oxidation under photoredox conditions to form α-amino radicals, which can then be intercepted by various nucleophiles or coupling partners. researchgate.net

Drawing analogy from the photoredox-catalyzed functionalization of N-aryl amines, it is conceivable that irradiation of this compound in the presence of a suitable photocatalyst and a radical precursor could lead to functionalization at the positions alpha to the nitrogen atom. researchgate.net

For instance, a plausible reaction could involve the single-electron oxidation of the N-phenylpyrrolidine moiety by an excited photocatalyst to generate a radical cation. Subsequent deprotonation would yield an α-amino radical, which could then engage in a variety of coupling reactions.

Table 3: Potential Organophotoredox-Catalyzed Functionalization of this compound

Reaction TypeSubstrateReagentsPotential Product
α-Arylation of Amine1-PhenylpyrrolidineAryl Halide, Photocatalyst, Ni-catalystα-Aryl-1-phenylpyrrolidine
α-Acylation of Amine1-PhenylpyrrolidineAcyl Electrophile, Photocatalyst, Ni-catalystα-Acyl-1-phenylpyrrolidine

Furthermore, the cyclic imide functionality is structurally related to N-hydroxyphthalimide (NHPI) esters, which are widely used as precursors for alkyl radicals in photoredox catalysis. researchgate.net This suggests that the pyrrolidine-2,3-dione ring itself could potentially be activated under photoredox conditions, although this would likely require more forcing conditions or specific catalyst systems.

Advanced Spectroscopic and Structural Characterization of 1 Phenylpyrrolidine 2,3 Dione Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 1-Phenylpyrrolidine-2,3-dione (B6264925), both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the phenyl group and the pyrrolidine (B122466) ring. The aromatic protons typically appear as a complex multiplet in the downfield region, generally between 7.0 and 7.5 ppm. researchgate.net The protons on the pyrrolidine ring, specifically at the C4 and C5 positions, are aliphatic and would resonate further upfield.

The two protons on C4 (α to a carbonyl group) and the two protons on C5 (α to the nitrogen atom) would likely appear as triplets, assuming coupling to each other in an A₂B₂ system. The C4 protons are expected to be deshielded by the adjacent C3-carbonyl group, while the C5 protons are influenced by the nitrogen atom and the phenyl group. Based on data from related substituted pyrrolidinone structures, the chemical shifts for these methylene (B1212753) protons can be approximated. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Phenyl-H (ortho, meta, para) 7.0 - 7.5 Multiplet
-CH₂- (C5) ~3.9 - 4.2 Triplet
-CH₂- (C4) ~2.8 - 3.1 Triplet

Note: These are estimated values based on analogous structures. Actual values may vary.

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, the most notable signals are those of the two carbonyl carbons (C2 and C3). These carbons are significantly deshielded and are expected to resonate in the range of 165-180 ppm. jst-ud.vn The presence of two distinct carbonyl peaks would confirm the 2,3-dione structure. The phenyl group will show characteristic signals in the aromatic region (115-140 ppm), while the aliphatic carbons of the pyrrolidine ring (C4 and C5) will appear in the upfield region. jst-ud.vn

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (C2, C3) 165 - 180
Phenyl-C (quaternary) 135 - 140
Phenyl-C (CH) 115 - 130
-CH₂- (C5) ~45 - 55
-CH₂- (C4) ~30 - 40

Note: These are estimated values based on analogous structures.

Infrared (IR) Spectroscopy for Diagnostic Vibrational Modes, particularly Carbonyls

Infrared (IR) spectroscopy is highly effective for identifying specific functional groups based on their vibrational frequencies. In this compound, the most diagnostic absorptions are the stretching vibrations of the two carbonyl groups. spectroscopyonline.com Due to being part of a five-membered ring (a lactam), these C=O stretching frequencies are typically higher than those in acyclic ketones. pg.edu.pl The presence of an α-dicarbonyl system often results in two distinct C=O stretching bands due to symmetric and asymmetric stretching modes. These bands are expected to be strong and sharp, appearing in the region of 1700-1780 cm⁻¹. libretexts.org For comparison, the carbonyl stretch in simple five-membered lactams, like 1-phenylpyrrolidin-2-one, appears around 1690-1715 cm⁻¹. Other notable bands would include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the aliphatic CH₂ groups (below 3000 cm⁻¹). libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
C=O (dicarbonyl) Asymmetric stretch ~1760 - 1780 Strong
C=O (dicarbonyl) Symmetric stretch ~1710 - 1730 Strong
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 2960 Medium

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight and gain structural information from the fragmentation patterns of a compound. For this compound (C₁₀H₉NO₂), the molecular weight is 175.18 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 175.

The fragmentation pattern would likely involve initial cleavages characteristic of α-dicarbonyl compounds and N-phenyl lactams. Plausible fragmentation pathways could include:

Loss of CO: A common fragmentation for carbonyl compounds, leading to a peak at m/z = 147 (M-28). A subsequent loss of a second CO molecule could lead to a peak at m/z = 119.

Cleavage of the pyrrolidine ring: Fission of the bonds within the heterocyclic ring can generate various smaller fragments.

Fragmentation of the N-phenyl group: The phenyl group itself can fragment, although the N-phenyl bond is relatively stable. For the related compound 1-phenylpyrrolidin-2-one, the molecular ion is prominent, indicating a stable structure. nist.gov

X-ray Crystallography for Solid-State Conformation and Crystal Packing

Studies on substituted pyrrolidine-2,3-diones and pyrrolidine-2,5-diones reveal that the five-membered ring is often not perfectly planar. researchgate.netresearchgate.net It typically adopts an "envelope" or "twisted" conformation to relieve ring strain. The phenyl group attached to the nitrogen atom would be twisted out of the plane of the pyrrolidine ring to minimize steric hindrance. In the solid state, molecules would be expected to pack in a way that maximizes intermolecular forces, such as dipole-dipole interactions from the polar carbonyl groups and van der Waals forces between the phenyl rings.

Spectroscopic Evidence for Tautomeric Equilibria (e.g., Keto-Enol Forms of 2,3-Dioxopyrrolidines)

One of the most significant chemical properties of 2,3-dioxopyrrolidines is their ability to exist in a tautomeric equilibrium between the diketo form and the enol form (3-hydroxy-Δ³-pyrrolin-2-one). researchtrends.net This keto-enol tautomerism can be readily investigated using spectroscopic methods, as the two forms have distinct structural features. masterorganicchemistry.comfrontiersin.org

NMR Spectroscopy: In the enol form, a hydroxyl proton (-OH) would give rise to a new, often broad, signal in the ¹H NMR spectrum. Furthermore, the C4 methylene group (-CH₂-) of the keto form would be replaced by a vinylic proton (-CH=) at C4 in the enol form, which would appear significantly downfield. The ¹³C NMR spectrum would also change, with the signal for the C3 carbonyl carbon being replaced by a signal for a hydroxyl-bearing sp² carbon (C-OH) at a different chemical shift. nih.gov The ratio of the keto to enol forms can often be determined by integrating the corresponding peaks in the ¹H NMR spectrum. jst-ud.vn The equilibrium is highly dependent on the solvent, with non-polar solvents often favoring the enol form through intramolecular hydrogen bonding. youtube.com

IR Spectroscopy: The presence of the enol tautomer would be indicated by a broad O-H stretching band in the region of 3200-3600 cm⁻¹. Concurrently, the IR spectrum would show a shift in the carbonyl absorption bands. Instead of two distinct high-frequency C=O stretches for the diketo form, the enol form would exhibit one C=O stretch (from the C2-carbonyl) at a lower frequency due to conjugation with the C=C double bond, and characteristic C=C stretching bands around 1600-1650 cm⁻¹. nih.gov

Spectrographic evidence from both infrared and ultraviolet regions has historically supported the existence of the enol forms of 2,3-dioxopyrrolidines. researchtrends.net

Computational and Theoretical Studies on 1 Phenylpyrrolidine 2,3 Dione

Molecular Mechanics and Conformational Analysis

Molecular mechanics serves as a foundational tool for exploring the conformational landscape of flexible molecules like 1-Phenylpyrrolidine-2,3-dione (B6264925). The pyrrolidine (B122466) ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. nih.govnih.gov Conformational analysis through molecular mechanics systematically evaluates the potential energy of the molecule as a function of its geometry, particularly the torsion angles within the five-membered ring.

Quantum Chemical Calculations and Electronic Structure Analysis

Building upon the foundational geometries from molecular mechanics, quantum chemical calculations provide a deeper understanding of the electronic structure and reactivity of this compound.

Molecular Orbital Optimization Methods (e.g., MNDO)

Semi-empirical molecular orbital methods, such as the Modified Neglect of Diatomic Overlap (MNDO), offer a computationally efficient way to refine molecular geometries and analyze electronic properties. These methods use approximations and parameters derived from experimental data to simplify the complex equations of quantum mechanics. dtic.mil For molecules like this compound, MNDO can be used to perform geometry optimization, starting from the conformers identified by molecular mechanics. This process fine-tunes the bond lengths, bond angles, and dihedral angles to find a minimum on the potential energy surface, yielding a more accurate representation of the molecule's structure. dtic.mil

Density Functional Theory (DFT) for Electronic Properties

Density Functional Theory (DFT) has become a standard and powerful tool for investigating the electronic properties of organic molecules. scilit.com DFT methods calculate the electron density of a system to determine its energy and other properties, offering a balance between accuracy and computational cost. researchgate.net For this compound, DFT calculations are used to obtain a detailed picture of its structural and electronic characteristics. scilit.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. lupinepublishers.comnih.gov A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. youtube.com Conversely, a small gap indicates that a molecule is more reactive. nih.gov DFT calculations provide reliable predictions of HOMO and LUMO energies. researchgate.netresearchgate.net

Table 1: Representative Frontier Orbital Energies and Reactivity Descriptors Calculated by DFT (Note: These are illustrative values based on typical calculations for similar compounds and are not specific experimental results for this compound.)

ParameterValue (eV)Description
EHOMO-6.85Energy of the Highest Occupied Molecular Orbital
ELUMO-1.98Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) 4.87 Indicates the molecule's chemical reactivity and stability
Ionization Potential (I)6.85Estimated as -EHOMO
Electron Affinity (A)1.98Estimated as -ELUMO
Chemical Hardness (η)2.44(I-A)/2; Measures resistance to change in electron distribution
Chemical Softness (S)0.201/(2η); The reciprocal of hardness, indicates reactivity

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. nih.govresearchgate.net In an MEP map, regions of negative potential (typically colored red) correspond to electron-rich areas and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net For this compound, the MEP map is expected to show significant negative potential around the two carbonyl oxygen atoms, identifying them as the primary sites for electrophilic interaction. researchgate.net

The pyrrolidine ring contains stereogenic centers, which means that this compound can exist as different stereoisomers. nih.gov The spatial arrangement of atoms in these isomers can lead to different physical properties and biological activities. frontiersin.org DFT calculations are employed to determine the relative energies of these different stereoisomers. beilstein-journals.orgnih.gov By calculating the total electronic energy of each isomer (e.g., R vs. S enantiomers if a chiral center is present), researchers can predict their relative thermodynamic stabilities. nih.govacs.org The isomer with the lower calculated energy is predicted to be the more stable and, therefore, the more abundant species at thermal equilibrium. This information is critical in understanding the compound's behavior in chemical reactions and biological systems.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational and theoretical studies, particularly molecular docking and dynamics simulations, have become indispensable tools in medicinal chemistry for elucidating the interactions between small molecules and their biological targets. In the case of this compound and its derivatives, these in silico methods have provided significant insights into their potential mechanisms of action, binding modes, and the structural requirements for biological activity.

Prediction of Binding Modes and Affinities with Receptor/Enzyme Active Sites

Molecular docking studies have been instrumental in predicting how derivatives of this compound orient themselves within the active sites of various enzymes and receptors, as well as in estimating the strength of these interactions, often expressed as a binding affinity or docking score.

One area of investigation has been the anti-inflammatory potential of this class of compounds. A study focusing on a series of 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) derivatives identified inducible nitric oxide synthase (iNOS) as a potential target. Molecular docking analysis revealed that these compounds can act as ligands for iNOS. The interactions stabilizing the ligand-iNOS complex were found to be a combination of hydrogen bonds and van der Waals forces. Specifically, hydrogen bonding with the amino acid residues Cys200 and Ser242 was observed. Among the studied compounds, 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione demonstrated the most favorable binding affinity. researchgate.net

In a different context, the insecticidal properties of (E)-4-benzylidene-1-phenylpyrrolidine-2,3-dione derivatives were explored through molecular docking against the main protease of the mosquito Aedes aegypti (PDB ID: 5FT3). The docking scores for the studied spiro-cyclopropane derivatives of this compound ranged from -5.1607 kcal/mol to -6.1161 kcal/mol. The most potent of these ligands was predicted to form a polar interaction with the Arg112 residue in the active site. Additionally, arene-H bonds with Lys136 and Phe120 were identified, involving the benzene (B151609) ring and the cyclopropane (B1198618) moiety, respectively. nih.gov Other derivatives in this series were shown to form hydrogen bonds with Glu116, Phe120, and His41. nih.gov

The following table summarizes the predicted binding affinities for representative derivatives of this compound against their respective biological targets.

DerivativeTarget ProteinPredicted Binding Affinity (kcal/mol)
4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dioneInducible Nitric Oxide Synthase (iNOS)-9.51
Spiro-cyclopropane derivative of (E)-4-benzylidene-1-phenylpyrrolidine-2,3-dioneAedes aegypti main protease (5FT3)-6.1161

Structure-Based Design Principles from Computational Modeling

Computational modeling, informed by molecular docking results, provides a rational basis for the design of new, potentially more active, derivatives of this compound. The three-dimensional, non-planar structure of the pyrrolidine ring is a key feature, allowing for greater exploration of the pharmacophore space compared to flat aromatic systems. This inherent stereochemistry is crucial for specific interactions with biological targets.

From the docking studies on this compound derivatives, several structure-based design principles can be deduced:

Substitution at the 1-position: The nature of the substituent on the phenyl ring at the 1-position of the pyrrolidine-2,3-dione core can significantly influence binding affinity. For instance, the presence of an electron-withdrawing nitro group at this position in the iNOS inhibitors was associated with a strong binding affinity. researchgate.net This suggests that modifying the electronic properties of this phenyl ring is a viable strategy for optimizing interactions with the target protein.

Modification of the 4-position: The substituent at the 4-position of the pyrrolidine ring plays a critical role in interacting with the active site residues. The docking studies on both iNOS and the Aedes aegypti protease inhibitors highlight the importance of groups at this position for forming key hydrogen bonds and other interactions. researchgate.netnih.gov The design of novel derivatives should, therefore, carefully consider the size, shape, and hydrogen-bonding capacity of the substituent at this position to achieve better complementarity with the target's binding pocket.

Exploitation of Stereochemistry: The inherent three-dimensionality of the pyrrolidine scaffold means that the spatial orientation of the substituents is a critical determinant of biological activity. Different stereoisomers can exhibit vastly different binding modes and affinities due to the enantioselective nature of protein binding sites. Computational models can be used to predict the optimal stereochemistry for a given target, guiding the synthesis of the most active isomer.

In essence, the insights gained from computational modeling underscore the versatility of the this compound scaffold. By systematically modifying the substituents at various positions on the pyrrolidine ring and the N-phenyl group, guided by the predicted binding modes, it is possible to design new compounds with enhanced potency and selectivity for a range of biological targets.

Exploration of Biological Activities and Structure Activity Relationships Sar for 1 Phenylpyrrolidine 2,3 Dione Derivatives

Role as Chemical Building Blocks for Bioactive Agents

The 1-phenylpyrrolidine-2,3-dione (B6264925) core is a valuable heterocyclic scaffold used as an intermediate and building block in the synthesis of a wide array of medicinally relevant compounds. researchgate.net Its structure is present in some natural products, such as phenopyrrozin, and serves as a template for the development of new drugs. nih.gov The versatility of the pyrrolidine-2,3-dione (B1313883) ring allows for modifications at multiple positions, enabling the synthesis of diverse libraries of compounds. nih.gov

This scaffold is a key starting point for creating molecules with potential applications as antibiotics, anti-inflammatory agents, and antitumor drugs. researchgate.net For instance, a one-pot, three-component reaction protocol using amines, aldehydes, and pyruvate (B1213749) derivatives can efficiently generate a variety of substituted pyrrolidine-2,3-diones. researchgate.net This synthetic accessibility makes it an attractive platform for medicinal chemists to explore structure-activity relationships and develop new therapeutic agents. The five-membered pyrrolidine (B122466) ring is a favored scaffold in drug discovery due to its three-dimensional structure, which allows for effective exploration of pharmacophore space. rsc.orgnih.gov

Enzyme Inhibition Profiles and Mechanism of Action Studies

Derivatives of this compound have been shown to interact with and inhibit various enzymatic systems, which is central to their biological activities.

Investigation of Interactions with Enzymatic Systems

The pyrrolidine-2,3-dione scaffold has been identified as an inhibitor of several bacterial enzymes. One notable example is its activity against Penicillin-Binding Protein 3 (PBP3) of Pseudomonas aeruginosa, a key enzyme in bacterial cell wall synthesis. researchgate.netresearchgate.net The discovery of this class of non-β-lactam inhibitors for PBP3 presents an opportunity to develop new antibiotics against multidrug-resistant bacteria. researchgate.net

Furthermore, a diarylpyrrolidinedione scaffold has been identified as an inhibitor of MurA, another essential enzyme in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. rcsb.org Unlike many other MurA inhibitors, these compounds were found to inhibit the enzyme without reacting with the key active-site cysteine residue, suggesting a different and potentially more selective mechanism of action. rcsb.org

In other studies, molecular docking simulations have suggested that certain pyrrolidine-2,3-dione derivatives can act as ligands for inducible nitric oxide synthase (iNOS), indicating potential anti-inflammatory activity. researchgate.net The interactions were predicted to involve hydrogen bonding and van der Waals forces, stabilizing the ligand-enzyme complex. researchgate.net

Binding to Specific Protein Targets (e.g., tyrosyl-tRNA synthetase)

While the pyrrolidinedione scaffold has been shown to target several proteins, specific inhibitory activity against tyrosyl-tRNA synthetase by this compound derivatives is not extensively documented in the available literature. Tyrosyl-tRNA synthetases are essential enzymes for protein biosynthesis and are considered valid targets for antimicrobial agents. researchgate.net Research has identified other heterocyclic structures, such as 3-aryl-4-arylaminofuran-2(5H)-ones, as potent inhibitors of this enzyme. However, the primary protein targets identified for pyrrolidine-2,3-dione derivatives are bacterial cell wall synthesis enzymes like PBP3. researchgate.netresearchgate.net For these targets, fluorescence polarization experiments have indicated that the compounds are competitive inhibitors that can displace substrates from the catalytic site. researchgate.net

Antimicrobial and Antifungal Activity Assessment

A significant area of research for this compound derivatives has been in their potential as antimicrobial and antifungal agents. The scaffold is found in some natural antimicrobial products and has inspired the synthesis of new agents. nih.govnih.gov

Derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, they have been identified as novel inhibitors of P. aeruginosa PBP3, showing initial antibacterial activity against this challenging pathogen, particularly when the bacterial outer membrane is permeabilized. researchgate.net Other studies have reported potent activity of pyrrolidine-2,3-dione dimers against methicillin-resistant Staphylococcus aureus (MRSA), with the ability to eradicate bacterial biofilms at low concentrations. nih.gov Certain 5-oxopyrrolidine derivatives have also shown selective antimicrobial activity against multidrug-resistant S. aureus strains.

In terms of antifungal properties, various analogues have been investigated for their activity against oral pathogens, with some compounds showing significant effects on Candida albicans, comparable to the standard antiseptic chlorhexidine. nih.gov Additionally, novel pyrrolidine-2,4-dione (B1332186) derivatives have exhibited potent in vitro activity against the plant pathogenic fungus Rhizoctonia solani.

Table 1: Antimicrobial and Antifungal Activity of Selected Pyrrolidinedione Derivatives

Compound/Derivative ClassTarget OrganismActivity MetricResultReference
Pyrrolidine-2,3-dione DerivativesPseudomonas aeruginosa PAO1MIC>100 µM (without permeabilizer) researchgate.net
Pyrrolidine-2,3-dione Dimer (Compound 30)Methicillin-susceptible S. aureus (MSSA)MICSingle-digit µg/mL nih.gov
Pyrrolidine-2,3-dione Dimer (Compound 30)S. aureus BiofilmMBEC16 µg/mL nih.gov
Substituted 2,3-PyrrolidinedioneStreptococcus mutansAntimicrobial ActivitySignificant, comparable to chlorhexidine nih.gov
Substituted 2,3-PyrrolidinedioneCandida albicansAntifungal ActivitySignificant, comparable to chlorhexidine nih.gov
Pyrrolidine-2,4-dione Derivative (Compound 4h)Rhizoctonia solaniEC500.39 µg/mL
5-Oxopyrrolidine Derivative (Compound 21)Multidrug-resistant S. aureusAntimicrobial ActivityPromising and selective

Anticancer and Anti-Leukemic Potential of Pyrrolidinedione Derivatives

The pyrrolidinedione scaffold has been extensively utilized to develop novel agents with anticancer and anti-leukemic properties.

A series of pyrrolidinedione-thiazolidinone hybrids were synthesized and evaluated for their anti-leukemic activity against four leukemia cell lines: Dami, HL-60, Jurkat, and K562. One particular compound, 3-[5-(4-chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-1-phenyl-pyrrolidine-2,5-dione, demonstrated good and selective antiproliferative action against the Dami and HL-60 cell lines.

Other research has focused on synthesizing 5-oxopyrrolidine derivatives, which have shown potent anticancer activity. Derivatives bearing azole, diazole, and hydrazone moieties were tested against the A549 lung cancer cell line, with some compounds showing significant cytotoxicity. Similarly, derivatives of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid incorporating 1,3,4-oxadiazolethione and 4-aminotriazolethione rings displayed enhanced anticancer activity against A549 cells, exceeding that of the reference drug cytarabine. Diphenylamine-pyrrolidin-2-one-hydrazone derivatives have also been identified as potential anticancer agents, with one compound bearing a 5-nitrothiophene moiety showing the most activity against several cancer cell lines including melanoma (IGR39), prostate (PPC-1), breast (MDA-MB-231), and pancreatic (Panc-1) cancer cells.

Table 2: Anticancer and Anti-Leukemic Activity of Selected Pyrrolidinedione Derivatives

Compound/Derivative ClassCancer Cell LineActivity MetricResultReference
Pyrrolidinedione-thiazolidinone HybridDami (Leukemia)Antiproliferative ActionGood and selective
Pyrrolidinedione-thiazolidinone HybridHL-60 (Leukemia)Antiproliferative ActionGood and selective
5-Oxopyrrolidine Derivatives (Compounds 18-22)A549 (Lung Cancer)Anticancer ActivityMost potent in the series
Diphenylamine-Pyrrolidinone-Hydrazone (Compound 13)IGR39 (Melanoma)EC502.50 ± 0.46 µM
Diphenylamine-Pyrrolidinone-Hydrazone (Compound 13)PPC-1 (Prostate Cancer)EC503.63 ± 0.45 µM
1,3,4-Oxadiazolethione DerivativeA549 (Lung Cancer)Cell ViabilityReduced to 28.0%
4-Aminotriazolethione DerivativeA549 (Lung Cancer)Cell ViabilityReduced to 29.6%

Neuropharmacological Activities, including Anticonvulsant Properties

Derivatives of 1-phenylpyrrolidine-2,5-dione have demonstrated significant potential as neuropharmacological agents, particularly as anticonvulsants. A number of studies have synthesized and tested these compounds in established animal seizure models.

A series of N-aryl and N-aminoaryl 3-phenyl pyrrolidine-2,5-diones were synthesized and showed anticonvulsant activity in the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scMet) tests. Further research into hybrid compounds of pyrrolidine-2,5-dione revealed broad-spectrum anticonvulsant properties. One lead compound showed robust activity in the MES, scPTZ, and 6 Hz seizure models, including a model for drug-resistant epilepsy. Structure-activity relationship (SAR) analyses have shown that anticonvulsant activity is strongly influenced by the substituents at position 3 of the pyrrolidine-2,5-dione ring.

In addition to anticonvulsant effects, many of these derivatives also exhibit antinociceptive (pain-relieving) properties. For example, a lead compound was effective against tonic pain, neurogenic pain, and neuropathic pain in mouse models. Other studies have investigated novel phenylpyrrolidine derivatives for their potential to restore cognitive functions after experimental ischemic stroke, showing that they can reduce neurological deficits and improve exploratory behavior.

Table 3: Anticonvulsant Activity of Selected Pyrrolidinedione Derivatives in Mice

Compound/DerivativeSeizure ModelActivity Metric (ED50)Result (mg/kg)Reference
Compound 14 (3-CF3 derivative)Maximal Electroshock (MES)ED5049.6
Compound 14 (3-CF3 derivative)scPTZED5067.4
Compound 14 (3-CF3 derivative)6 Hz (32 mA)ED5031.3
Compound 14 (3-CF3 derivative)6 Hz (44 mA)ED5063.2
Compound 33 (Benzo[b]thiophene derivative)Maximal Electroshock (MES)ED5027.4
Compound 33 (Benzo[b]thiophene derivative)6 Hz (32 mA)ED5030.8

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.net Extensive research has been dedicated to understanding the relationship between the chemical structure of these derivatives and their biological effects, a field known as Structure-Activity Relationship (SAR) studies. These investigations are crucial for the rational design of more potent and selective therapeutic agents.

Impact of Substituent Modifications on Biological Activity

The biological activity of this compound derivatives can be significantly modulated by the nature and position of substituents on the phenyl ring and other parts of the core structure. Systematic modifications have provided valuable insights into the structural requirements for various pharmacological effects.

For instance, in the context of antibacterial activity , particularly against Pseudomonas aeruginosa, the presence of a 3-hydroxyl group on the pyrrolidine-2,3-dione core is a key structural feature for the inhibition of Penicillin-Binding Protein 3 (PBP3). nih.gov Further SAR studies on a series of analogs revealed that a heteroaryl group attached to the nitrogen of the pyrrolidine-2,3-dione via a methylene (B1212753) linker is also crucial for target inhibition. nih.gov It was observed that halogen-substituted benzoyl and phenyl groups at positions 4 and 5 of the core scaffold were often required for activity. nih.gov

In the pursuit of novel agents against Staphylococcus aureus biofilms, a library of over 25 monomeric and dimeric pyrrolidine-2,3-dione scaffolds was synthesized and evaluated. nih.gov These studies established that for dimeric structures, linkers of 5 to 8 atoms in length containing a heteroatom generally lead to the best antimicrobial activity. nih.gov Interestingly, methylation of the enol moiety on the pyrrolidine-2,3-dione ring resulted in a complete loss of antimicrobial activity, highlighting its essential role. nih.gov Furthermore, improved activity is often observed when a 4-p-trifluoromethylphenyl and a 5-ethyl moiety are present on the core. nih.gov

In the realm of anti-inflammatory activity , derivatives of 4-(1-methylamino)ethylidene-pyrrolidine-2,3-dione have been investigated as inhibitors of inducible nitric oxide synthase (iNOS). Molecular docking and in vitro studies have shown that the presence of an electron-withdrawing group, such as a nitro group (-NO2), on the N-phenyl ring at the 1-position of the pyrrolidine-2,3-dione subunit can enhance inhibitory activity. researchgate.net This is attributed to the optimization of hydrogen bonding interactions with key amino acid residues like Cys200 in the enzyme's active site. researchgate.net Specifically, 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione demonstrated significant inhibitory activity against nitric oxide production. researchgate.net

The following table summarizes the impact of key substituent modifications on the biological activity of this compound derivatives based on reported findings.

Biological Activity Position of Substitution Favorable Substituents Unfavorable Substituents
Antibacterial (P. aeruginosa PBP3 inhibition) N1-substituentHeteroarylmethyl groupsAryl groups with weak activity
C3-positionHydroxyl group-
C4-positionHalogen-substituted benzoyl groups-
C5-positionHalogen-substituted phenyl groups-
Antimicrobial & Antibiofilm (S. aureus) Dimer Linker5-8 atoms with a heteroatom-
Enol MoietyUnmodified (OH)Methylated (OCH3)
C4-position4-p-trifluoromethylphenyl-
C5-positionEthyl-
Anti-inflammatory (iNOS inhibition) N1-phenyl ringElectron-withdrawing groups (e.g., 3-nitro)-

Conformational Effects on Pharmacological Efficacy

The three-dimensional conformation of this compound derivatives plays a pivotal role in their pharmacological efficacy. The non-planar nature of the five-membered pyrrolidine ring allows it to adopt various conformations, a phenomenon sometimes referred to as "pseudorotation". unipa.itnih.gov This conformational flexibility enables the molecule to explore a wider pharmacophore space and can significantly influence its binding affinity to biological targets. unipa.it

The stereochemistry of the substituents on the pyrrolidine ring is a critical determinant of biological activity. unipa.it Since biological targets such as enzymes and receptors are chiral, they often exhibit stereoselective binding. The spatial orientation of different functional groups on the this compound scaffold can lead to distinct biological profiles for different stereoisomers. unipa.it For example, the introduction of chiral centers can dictate the binding mode of the molecule to enantioselective proteins. unipa.it

While specific, detailed conformational analyses for a broad range of this compound derivatives are not extensively documented in all therapeutic areas, the general principles of stereochemistry and conformational restriction are actively applied in their design. The use of bulky or rigid substituents can lock the molecule into a specific conformation, which may be more or less favorable for binding to a particular target. This strategy is a key aspect of rational drug design aimed at improving potency and selectivity.

Systematic Analog Synthesis for SAR Profiling

A cornerstone of SAR investigations is the systematic synthesis of analog libraries, where specific parts of the lead molecule are methodically altered to probe their importance for biological activity. For this compound derivatives, efficient synthetic strategies have been developed to facilitate the generation of diverse analogs for SAR profiling.

One-pot, three-component reaction protocols are frequently employed for the synthesis of pyrrolidine-2,3-diones. nih.gov This approach allows for the rapid assembly of the core scaffold with various substituents at different positions. For example, a mixture of an amine (R1NH2), an aldehyde, and a pyruvate derivative can be reacted in a single step to produce a library of substituted pyrrolidine-2,3-diones. nih.gov This methodology is particularly valuable for exploring the impact of different N-substituents by simply varying the starting amine.

In the development of antimicrobial and antibiofilm agents, a library of over 25 monomeric and dimeric pyrrolidine-2,3-dione scaffolds was synthesized to establish the structural requirements of the linker in dimeric compounds. nih.gov This systematic approach allowed researchers to determine that linkers of a specific length (5-8 atoms) and containing a heteroatom were optimal for activity. nih.gov

Similarly, for the development of anti-inflammatory agents, a series of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones were synthesized through a reversible transimination reaction. researchgate.net This allowed for the introduction of various substituents on the N-phenyl ring to evaluate their effect on iNOS inhibition.

These systematic synthetic efforts are essential for building a comprehensive understanding of the SAR and for the optimization of lead compounds into potent and selective drug candidates.

Identification of Key Pharmacophoric Elements

Through extensive SAR studies, key pharmacophoric elements of the this compound scaffold have been identified for various biological activities. A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect.

For antibacterial activity against P. aeruginosa , the key pharmacophoric features for PBP3 inhibition include:

A hydrogen bond donating 3-hydroxyl group on the pyrrolidine-2,3-dione ring. nih.gov

A heteroaromatic ring attached to the nitrogen atom via a methylene linker. nih.gov

Halogen-substituted aromatic groups at positions 4 and 5 of the core scaffold. nih.gov

For antimicrobial and antibiofilm activity against S. aureus , the essential pharmacophoric elements are:

An intact enol moiety on the pyrrolidine-2,3-dione ring. nih.gov

In dimeric structures, a linker of optimal length (5-8 atoms) often containing a heteroatom. nih.gov

Specific substituents at the C4 (e.g., 4-p-trifluoromethylphenyl) and C5 (e.g., ethyl) positions. nih.gov

For anti-inflammatory activity via iNOS inhibition , the key pharmacophoric features include:

An N-phenyl ring at the 1-position of the pyrrolidine-2,3-dione. researchgate.net

An electron-withdrawing substituent on the N-phenyl ring, which acts as a hydrogen bond acceptor. researchgate.net

These identified pharmacophoric elements serve as a blueprint for the design of new and more potent this compound derivatives with desired biological activities.

In Vitro Biological Screening Methodologies

The evaluation of the biological activity of newly synthesized this compound derivatives relies on a variety of in vitro screening methodologies. These assays are designed to assess the compound's effect on specific biological targets or cellular processes in a controlled laboratory setting.

For antimicrobial activity , standard microbiological assays are employed. These include:

Minimum Inhibitory Concentration (MIC) determination: This assay determines the lowest concentration of a compound that prevents visible growth of a microorganism. nih.govnih.gov

Minimum Biofilm Eradication Concentration (MBEC) assay: This method is used to determine the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm. nih.gov

Synergism assays: These are performed to evaluate if a compound enhances the activity of known antibiotics. nih.gov

To investigate the mechanism of action of antibacterial compounds, enzyme inhibition assays are utilized. For example, a fluorescence-based assay using a thioester artificial substrate has been optimized to screen for inhibitors of P. aeruginosa PBP3. nih.govFluorescence polarization (FP) assays with a fluorescently labeled ligand, such as Bocillin FL, are also used to confirm competitive binding to the active site of PBPs. nih.govSurface Plasmon Resonance (SPR) can provide further details on the binding kinetics of the compounds to their target protein. nih.gov

For anticancer activity , the most common in vitro screening method is the cytotoxicity assay . The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used to assess the effect of compounds on the viability of various cancer cell lines. nih.govnih.gov

The anti-inflammatory potential of this compound derivatives is often evaluated using assays that measure the inhibition of key inflammatory mediators or enzymes. This includes:

Nitric oxide (NO) production assays: These assays quantify the amount of NO produced by cells, often stimulated by an inflammatory agent like lipopolysaccharide (LPS). researchgate.net

Cyclooxygenase (COX-1 and COX-2) inhibition assays: These enzymatic assays measure the ability of a compound to inhibit the activity of COX isoforms, which are key enzymes in the inflammatory pathway. nih.gov

These in vitro screening methodologies are essential for the initial characterization of the biological activity of this compound derivatives and for guiding the SAR-driven optimization process.

Future Research Directions and Unexplored Avenues

Development of Novel and Green Synthetic Methodologies

The synthesis of pyrrolidine-2,3-dione (B1313883) derivatives is an active area of research, with a growing emphasis on environmentally friendly and efficient methods. Traditional multi-step syntheses are being challenged by the development of one-pot, multi-component reactions that offer higher yields and reduced waste. For instance, a one-pot three-component reaction has been successfully used to synthesize various pyrrolidine-2,3-dione derivatives. nih.gov

Future research will likely focus on biocatalytic approaches, which utilize enzymes to catalyze reactions with high stereoselectivity under mild conditions. researchgate.net The use of laccase from Myceliophthora thermophila has already demonstrated the potential for creating highly functionalized pyrrolidine-2,3-diones. researchgate.net Additionally, the application of microwave-assisted organic synthesis (MAOS) presents an opportunity to increase synthetic efficiency and align with the principles of green chemistry. unipa.it The development of diastereoselective synthesis methods will also be crucial for producing specific stereoisomers, which can have significantly different biological activities. researchgate.net

Synthetic MethodologyDescriptionAdvantages
One-Pot Three-Component Reactions Combines multiple reactants in a single vessel to form the desired product in a single step. nih.govIncreased efficiency, reduced reaction time, lower costs, and less waste.
Biocatalysis Employs enzymes as catalysts to achieve high stereoselectivity and efficiency under mild reaction conditions. researchgate.netEnvironmentally friendly, high selectivity, and potential for novel transformations.
Microwave-Assisted Organic Synthesis (MAOS) Uses microwave irradiation to accelerate chemical reactions. unipa.itRapid reaction rates, higher yields, and improved purity of products.
Diastereoselective Synthesis A method that selectively produces one diastereomer over others. researchgate.netAllows for the synthesis of specific stereoisomers with desired biological activity.

Discovery of New Biological Targets and Therapeutic Applications

The pyrrolidine-2,3-dione scaffold has been identified as a promising framework for inhibiting various biological targets. Derivatives have shown potential as inhibitors of Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa, suggesting a new class of antibacterial agents. nih.gov Furthermore, research has indicated their potential as treatments for Alzheimer's disease, inflammation, and cancer by inhibiting biomacromolecules like DNA, BSA, mPGES-1, and CDKs. researchgate.net

Future explorations should aim to identify novel protein-protein interactions and enzymatic pathways that can be modulated by 1-Phenylpyrrolidine-2,3-dione (B6264925) derivatives. High-throughput screening of compound libraries against a wide array of biological targets can uncover unexpected therapeutic opportunities. sciencedaily.com The structural similarity of the pyrrolidine (B122466) ring to that found in many natural products suggests a broad potential for biological activity. unipa.itresearchgate.net For instance, derivatives of the related pyrrolidine-2,5-dione scaffold have been investigated for anticonvulsant and antinociceptive activities, indicating a potential avenue for neurological drug discovery. nih.govnih.gov

Potential Therapeutic AreaKnown/Potential Biological Target(s)
Antibacterial Penicillin-Binding Protein 3 (PBP3) nih.gov
Neurodegenerative Diseases Biomacromolecules involved in Alzheimer's disease researchgate.net
Anti-inflammatory Inducible nitric oxide synthase (iNOS), mPGES-1 researchgate.net
Anticancer Cyclin-dependent kinases (CDKs), DNA researchgate.net
Anticonvulsant/Antinociceptive Voltage-sensitive sodium channels nih.gov

Integration of Advanced Computational and Experimental Techniques for Rational Drug Design

The synergy between computational and experimental methods is poised to revolutionize the design of this compound-based drugs. Computer-aided drug design (CADD) can be employed to screen large virtual libraries of compounds, predict their binding affinities to specific targets, and optimize their pharmacokinetic properties (ADMET: absorption, distribution, metabolism, excretion, and toxicity). nih.govmdpi.com

Molecular docking and molecular dynamics simulations can provide detailed insights into the binding modes of these compounds with their biological targets, guiding the design of more potent and selective inhibitors. researchgate.netmdpi.com For example, computational studies have been used to elucidate the reaction mechanism for the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. beilstein-journals.org The integration of these in silico approaches with experimental validation will accelerate the drug discovery pipeline, from hit identification to lead optimization. nih.gov

Detailed Mechanistic Investigations of Biological Effects

A thorough understanding of how this compound derivatives exert their biological effects at a molecular level is crucial for their development as therapeutic agents. While some studies have identified competitive inhibition as a mode of action, further detailed mechanistic studies are required. nih.gov

Future research should focus on elucidating the precise molecular interactions between these compounds and their biological targets. Techniques such as X-ray crystallography of ligand-protein complexes can provide atomic-level details of the binding site. Kinetic studies are also essential to understand the dynamics of inhibition. nih.gov Investigating the downstream effects of target inhibition on cellular pathways will provide a more complete picture of the compound's mechanism of action.

Exploration of Stereochemical Influence on Activity

The three-dimensional structure of a molecule is a critical determinant of its biological activity. nih.gov The pyrrolidine ring, being a non-planar, saturated heterocycle, offers rich stereochemical diversity. unipa.itresearchgate.net The spatial orientation of substituents on the pyrrolidine-2,3-dione core can significantly impact its binding to enantioselective proteins and, consequently, its therapeutic efficacy. nih.gov

Future work must systematically investigate the structure-activity relationship (SAR) by synthesizing and evaluating different stereoisomers of this compound derivatives. It is essential to determine how the stereogenicity of the carbon atoms in the pyrrolidine ring influences the biological profile of these drug candidates. nih.gov This exploration will be key to designing compounds with improved potency and selectivity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,4,5-trisubstituted pyrrolidine-2,3-diones, and what reagents/conditions are critical for regioselectivity?

  • Methodological Answer : A three-component reaction involving ketones, aldehydes, and amines is widely used. For example, Nguyen et al. synthesized 1,4,5-trisubstituted derivatives by reacting 3-pyrroline-2-one precursors with aliphatic amines (e.g., methylamine or 4-methoxybenzylamine) under mild conditions. Key reagents include NaH and THF for deprotonation, and Pd(PPh₃)₄ for Suzuki couplings to introduce aryl groups. Temperature control (0°C to room temperature) is crucial to avoid side reactions .

Q. How are pyrrolidine-2,3-dione derivatives structurally characterized, and what analytical techniques are most reliable?

  • Methodological Answer : 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) are essential. For instance, Nguyen et al. confirmed the stereochemistry of 1,4,5-trisubstituted derivatives via HMBC correlations between carbonyl carbons and adjacent substituents. X-ray crystallography using SHELXL or WinGX can resolve ambiguities in solid-state structures .

Q. What biological activities are associated with pyrrolidine-2,3-dione derivatives, and how are preliminary assays designed?

  • Methodological Answer : These derivatives exhibit antimicrobial, anticancer, and enzyme inhibitory activities. Assays often involve bacterial/fungal growth inhibition (e.g., MIC determination) or enzyme-binding studies (e.g., Tyk2 kinase inhibition). For SAR studies, substituents like electron-withdrawing groups (e.g., nitro) or hydrophobic moieties (e.g., phenyl) are systematically varied to assess potency .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions between experimental and theoretical data in pyrrolidine-2,3-dione synthesis?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict regioselectivity and transition states. In studies by Nguyen et al., DFT optimized geometries of intermediates aligned with experimental NMR data, explaining why certain pathways (e.g., amine attack at C4 vs. C5) dominate. Discrepancies in reaction yields can be attributed to solvent effects modeled via polarizable continuum models (PCMs) .

Q. What strategies address challenges in crystallizing pyrrolidine-2,3-dione derivatives, and how does twinning affect refinement?

  • Methodological Answer : Co-crystallization with stabilizing agents (e.g., crown ethers) or using high-boiling solvents (e.g., DMF) improves crystal quality. For twinned crystals, SHELXL’s TWIN/BASF commands and Hooft parameter refinement are critical. WinGX’s ORTEP interface aids in visualizing anisotropic displacement parameters to distinguish disorder from twinning .

Q. How do steric and electronic effects of substituents influence the biological activity of 1-phenylpyrrolidine-2,3-dione derivatives?

  • Methodological Answer : Bulky groups (e.g., 3-nitrophenyl) enhance steric hindrance, reducing enzymatic binding, while electron-donating groups (e.g., methoxy) increase electron density at the diketone moiety, improving hydrogen bonding. Nguyen et al. demonstrated that 4-acetyl-3-hydroxy substituents in pyrrolidine-2,3-diones correlate with 2x higher antimicrobial activity compared to unsubstituted analogs .

Q. What are the limitations of multi-component reactions for synthesizing pyrrolidine-2,3-diones, and how can side products be minimized?

  • Methodological Answer : Competing pathways (e.g., enolization or over-alkylation) are common. Nguyen et al. minimized side products by using stoichiometric control (1:1:1 ratio of reactants) and low temperatures (0°C). Column chromatography with gradient elution (hexane/EtOAc) effectively separates regioisomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.